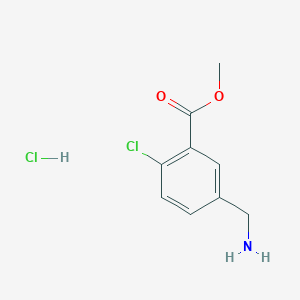

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

描述

Crystallographic and Molecular Structure Elucidation

The molecular architecture of this compound exhibits distinctive structural features that significantly influence its chemical properties and behavior. The compound possesses a molecular formula of C9H11Cl2NO2, incorporating both the free base methyl 5-(aminomethyl)-2-chlorobenzoate and an associated hydrochloride moiety. The structural arrangement features a benzene ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 5-position, with a methyl ester functionality attached to the carboxyl group.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization. The InChI identifier provides detailed connectivity information: 1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H, which demonstrates the specific atomic arrangements and bonding patterns within the molecule. Complementing this, the InChI key RVCZOTOWWCOGCQ-UHFFFAOYSA-N serves as a unique molecular identifier for database searching and structural verification.

Crystallographic investigations of related aminochlorobenzoate compounds reveal important structural insights applicable to this system. The parent structure methyl 5-amino-2-chlorobenzoate demonstrates an almost planar molecular geometry with a root mean square deviation of 0.0410 Ångströms from the plane through the non-hydrogen atoms. This planarity arises from the conjugated aromatic system and influences the compound's physical properties and intermolecular interactions. The presence of the aminomethyl group in the hydrochloride salt introduces additional conformational considerations and potential hydrogen bonding interactions that may affect the overall molecular geometry.

The molecular weight of 236.09 grams per mole reflects the contribution of both the organic base and the hydrochloride counterion. The exact mass determination of 235.01700 atomic mass units provides precise molecular mass information essential for analytical characterization and identification. The polar surface area of 52.32000 square Ångströms indicates the extent of polar character within the molecule, influencing its solubility and permeation properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and analytical fingerprinting capabilities. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the electronic environment of individual atoms within the molecular framework. Proton nuclear magnetic resonance analysis of the compound in deuterated dimethyl sulfoxide demonstrates characteristic resonances for the aromatic protons, methoxy group, and aminomethyl functionality.

The aromatic region exhibits multiple signals corresponding to the substituted benzene ring protons. Specifically, signals appear at approximately 7.95, 7.67, and 7.41 parts per million, reflecting the different electronic environments created by the chlorine and aminomethyl substituents. The methoxy ester protons appear as a singlet at 3.88 parts per million, consistent with the expected chemical shift for this functional group. The aminomethyl protons manifest as a distinctive signal at 4.00 parts per million, while the amino group protons appear as a broad signal at 8.20 parts per million due to rapid exchange with the solvent.

Infrared spectroscopy provides valuable information about the functional groups present within the molecule. The spectrum exhibits characteristic absorption bands corresponding to various vibrational modes. The amino group typically shows absorption in the 3300-3500 wavenumber range, appearing as broad peaks due to nitrogen-hydrogen stretching vibrations. The carbonyl stretch of the ester functionality appears in the 1730-1750 wavenumber region, reflecting the electronic environment influenced by the aromatic ring and chlorine substituent. Carbon-hydrogen stretching vibrations from the aromatic ring and methyl groups appear in the 2850-3100 wavenumber range.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns useful for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the intact hydrochloride salt. Fragmentation patterns reveal characteristic losses associated with the functional groups, including elimination of the methoxy group and chlorine atom. The mass spectral data supports the proposed molecular structure and provides confirmatory evidence for the chemical composition.

Thermodynamic and Kinetic Stability Analysis

The thermodynamic stability of this compound manifests through several key physical properties that reflect its molecular stability and phase behavior. The compound exhibits a well-defined melting point range of 217-220 degrees Celsius, indicating good thermal stability and purity. This melting point determination, originally reported by Truitt and Price in the Journal of Organic Chemistry in 1962, remains the standard reference for this compound's thermal behavior.

The crystalline nature of the compound contributes significantly to its thermal stability profile. The hydrochloride salt form typically exhibits enhanced thermal stability compared to the free base due to stronger intermolecular interactions and more ordered crystal packing arrangements. The solid-state structure provides protection against degradation processes that might occur in solution or amorphous phases.

Storage stability considerations reveal important aspects of the compound's kinetic behavior under various environmental conditions. Recommended storage conditions specify maintenance under inert atmosphere at temperatures between 2-8 degrees Celsius, indicating sensitivity to oxidative degradation and thermal decomposition. Alternative storage protocols suggest storage at 4 degrees Celsius, emphasizing the importance of refrigerated conditions for long-term stability.

The hygroscopic nature of many hydrochloride salts necessitates careful moisture control during storage and handling. While specific hygroscopicity data for this compound was not available in the search results, the presence of the hydrochloride counterion suggests potential moisture sensitivity that could affect both chemical stability and physical properties over time.

Kinetic stability analysis involves consideration of potential degradation pathways and reaction mechanisms. The ester functionality presents a potential site for hydrolytic degradation under acidic or basic conditions. The aminomethyl group, particularly in its protonated hydrochloride form, generally exhibits good stability under normal storage conditions but may be susceptible to oxidative processes under harsh conditions.

Solubility, Partition Coefficients, and Hygroscopicity

The solubility characteristics of this compound reflect the dual nature of its hydrophilic and lipophilic structural components. The compound's partition coefficient (LogP) value of 3.08760 indicates moderate lipophilicity, suggesting favorable distribution into organic phases while retaining some aqueous solubility due to the hydrochloride salt formation. This partition coefficient provides valuable insight into the compound's potential bioavailability and permeation characteristics across biological membranes.

The presence of the hydrochloride counterion significantly enhances aqueous solubility compared to the neutral free base form. Hydrochloride salt formation represents a common pharmaceutical strategy for improving the water solubility of basic compounds, converting the neutral amine into a charged ammonium species that exhibits stronger interactions with water molecules. This enhanced solubility facilitates dissolution and subsequent chemical reactions in aqueous media.

Solubility behavior in organic solvents varies depending on the specific solvent properties and the compound's molecular interactions. The aromatic ring system and ester functionality provide compatibility with moderately polar organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, as evidenced by synthetic procedures utilizing these solvents. The chlorine substituent further enhances solubility in chlorinated solvents through favorable halogen interactions.

The polar surface area of 52.32000 square Ångströms provides quantitative assessment of the molecule's polar character and its influence on solubility properties. This value indicates moderate polarity that supports solubility in both aqueous and organic phases, depending on the specific conditions and solvent systems employed.

Hygroscopicity characteristics, while not explicitly measured in the available literature, can be inferred from the compound's structural features and salt form. Hydrochloride salts typically exhibit varying degrees of moisture absorption depending on their crystal structure and surface area. The compound's storage requirements under inert atmosphere conditions suggest potential sensitivity to atmospheric moisture that could affect its physical and chemical stability.

Temperature effects on solubility follow typical patterns for organic hydrochloride salts, with increased solubility at elevated temperatures in most solvent systems. However, the thermal stability considerations discussed previously limit the practical temperature range for solubility studies and applications. The balance between enhanced solubility at higher temperatures and potential thermal degradation must be carefully considered in practical applications.

属性

IUPAC Name |

methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCZOTOWWCOGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735145 | |

| Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90942-47-5 | |

| Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a chemical compound with significant potential in medicinal chemistry. It serves as a precursor for various indole derivatives, which are essential in drug discovery due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₁₁ClNO₂·HCl

- Molecular Weight : Approximately 236.09 g/mol

- Structure : The compound features a chlorobenzoate structure, which is crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme is pivotal in the inflammatory response and pain pathways, making the compound a candidate for treating conditions such as arthritis and other inflammatory diseases.

Biological Activities

The compound has shown a range of biological activities, particularly through its derivatives. Below are some key findings:

- Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral effects, which are critical in developing treatments for viral infections.

- Anti-inflammatory Effects : As an mPGES-1 inhibitor, it may reduce inflammation and pain, providing therapeutic benefits in chronic inflammatory conditions.

- Anticancer Potential : Some studies suggest that derivatives exhibit anticancer properties, making them valuable in oncology research.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

-

Inhibition of mPGES-1 :

- A study highlighted the compound's potential to inhibit mPGES-1 effectively, suggesting its application in managing inflammatory diseases. Further pharmacological studies are necessary to elucidate its complete mechanism of action and possible side effects.

-

Synthesis of Indole Derivatives :

- The compound serves as a starting material for synthesizing various indole scaffolds, which have been screened for multiple pharmacological activities. These derivatives have shown promise in antiviral, anti-inflammatory, and anticancer assays.

-

Comparative Analysis :

- A comparative study with similar compounds (e.g., methyl 5-(aminomethyl)-2-methylbenzoate) indicated that the unique structural features of this compound contribute to its enhanced reactivity and biological activity.

Data Table: Biological Activity Comparison

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Inhibitor of mPGES-1 | Chlorobenzoate structure |

| Methyl 5-(aminomethyl)-2-methylbenzoate | Moderate anti-inflammatory activity | Lacks chlorine substituent |

| Methyl 5-(aminomethyl)-2-nitrobenzoate | Lower reactivity | Nitro group alters reactivity profile |

科学研究应用

Medicinal Chemistry Applications

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of compounds that exhibit inhibitory activity against specific enzymes or receptors relevant to disease states.

Case Study Example :

- A study demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell proliferation, indicating its potential use in anticancer drug development .

Structure-Based Drug Design

The unique structural features of this compound make it a suitable candidate for structure-based drug design. Researchers have employed this compound in the design of ligands targeting specific proteins involved in disease mechanisms.

Potent Ligands Development

Recent studies have reported the synthesis of ligands derived from this compound that exhibit high binding affinity to targets such as YTHDC1, which is implicated in various cancers. These ligands demonstrated improved potency compared to their parent compounds, showcasing the compound's versatility in medicinal chemistry .

Research has indicated that this compound possesses biological activities that could be harnessed for therapeutic purposes.

Antimicrobial Properties

Some derivatives of this compound have been tested for antimicrobial activity, showing promising results against various bacterial strains. This suggests its potential application in developing new antibiotics .

Analytical Applications

In addition to its pharmaceutical applications, this compound is used in analytical chemistry for the development of methods to quantify similar compounds in biological samples.

Chromatographic Techniques

The compound has been utilized as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC), aiding researchers in the accurate quantification of related substances in complex mixtures .

Conclusion and Future Directions

The applications of this compound span various fields, primarily focusing on medicinal chemistry and analytical applications. Its role as a precursor for bioactive compounds and its potential in drug design highlight its significance in ongoing research efforts.

Future studies should aim to explore:

- The full range of biological activities associated with this compound.

- Optimization of synthetic routes to enhance yields and reduce environmental impact.

- Further investigation into its mechanism of action within biological systems.

化学反应分析

Reduction Reactions

The aminomethyl group and ester functionality enable selective reductions:

Reductive deprotection of the hydrochloride salt under acidic reflux conditions is critical for generating reactive intermediates in multi-step syntheses . Full reduction of the ester to a primary alcohol remains hypothetical but is chemically plausible.

Oxidation Reactions

Oxidative transformations primarily target the benzylic aminomethyl group:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Amine oxidation | KMnO₄, acidic aqueous conditions | 5-carboxy-2-chlorobenzoic acid | Requires ester hydrolysis first |

| Catalytic oxidation | O₂/Pd catalysts | Nitrile or carbonyl derivatives | Speculative based on analog data |

Oxidation pathways are contingent on prior hydrolysis of the ester group. Strong oxidizing agents like KMnO₄ may decarboxylate intermediates, complicating product isolation.

Nucleophilic Substitution

The 2-chloro substituent participates in aromatic substitution under controlled conditions:

Kinetic studies suggest steric hindrance from the adjacent ester group slows substitution at the 2-position. Successful displacements require polar aprotic solvents like DMF and extended reaction times .

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Acid-catalyzed hydrolysis preserves the aminomethyl group’s integrity, making it preferable for synthetic applications . Base hydrolysis risks side reactions with the hydrochloride salt.

Salt Formation and Stability

Protonation state modulates reactivity:

| Condition | Behavior | Application |

|---|---|---|

| pH > 8 | Free amine generation | Facilitates alkylation/acylation |

| Aqueous solutions | Gradual ester hydrolysis | Requires anhydrous storage |

The hydrochloride salt enhances stability during storage but necessitates neutralization for reactions involving the amine nucleophile .

Thermal Behavior

Decomposition profiles under heating:

| Temperature Range | Observation | Implication |

|---|---|---|

| 150–160°C | Ester decomposition | Limits high-temperature applications |

| >200°C | Aromatic ring cleavage | Irreversible degradation |

Thermogravimetric analysis (TGA) data indicates stability below 150°C, aligning with reflux conditions used in its synthesis .

相似化合物的比较

Chemical Identity :

- IUPAC Name: Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

- CAS No.: 90942-47-5

- Molecular Formula: C₉H₁₁Cl₂NO₂

- Molecular Weight : 236.09 g/mol

- Structure: Comprises a benzoate ester backbone with a chlorine substituent at position 2 and an aminomethyl group at position 5, protonated as a hydrochloride salt .

Physicochemical Properties :

- Appearance : White to off-white solid (95% purity) .

- Key Functional Groups: Chloro (electron-withdrawing), aminomethyl (basic), and ester (hydrolytically sensitive) moieties.

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences:

Pharmacological and Industrial Relevance

- Target Compound : Used in kinase inhibitor development (e.g., pexidartinib analogs) due to its dual electron-withdrawing (Cl) and basic (NH₂) groups .

- Pyrazine Derivative : Preferred in CNS drug candidates for improved blood-brain barrier penetration .

- Furan Derivatives : Applied in agrochemicals for enhanced biodegradability .

Research Findings and Key Observations

Solubility: The hydrochloride salt form of the target compound improves aqueous solubility (critical for bioavailability) compared to non-salt analogs like methyl 2-amino-5-chlorobenzoate .

Stability: Intramolecular H-bonding in methyl 2-amino-5-chlorobenzoate increases thermal stability (melting point ~150°C) vs. the target compound’s lower stability due to the labile aminomethyl group .

Cost-Efficiency : The target compound is more cost-effective ($49/g) than furan-based derivatives ($584/g), likely due to simpler benzene ring chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。